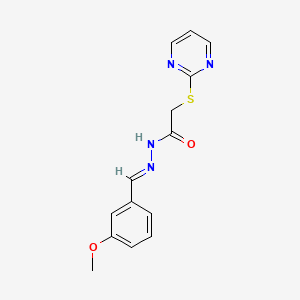

![molecular formula C10H10N4O3 B5545750 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidinone and pyridazinone derivatives often involves multi-step chemical processes. For example, starting materials such as 2-chloro-6-ethoxy-4-acetylpyridine have been utilized in the synthesis of pyridines, pyrimidinones, and oxazinones derivatives. These processes typically include condensation, cyclization, and methylation steps to achieve the desired compound (Hossan et al., 2012). Similarly, the synthesis of 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones demonstrates the versatility of pyrimidinones to be transformed into various bioactive molecules (Botta et al., 1984).

Molecular Structure Analysis

Structural analyses of compounds related to "6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol" include X-ray diffraction techniques to elucidate the crystal structure, revealing details about the molecular conformation, bonding interactions, and overall molecular geometry. Such detailed structural analyses are crucial for understanding the compound's reactivity and properties (Moser et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of pyridazinone and pyrimidinone derivatives often involves nucleophilic substitution, cycloaddition, and electrophilic addition reactions. These reactions are fundamental to modifying the chemical structure for specific applications, such as the synthesis of novel bioactive molecules. The presence of methoxy and methyl groups on the pyrimidinyl and pyridazinol rings influences the electron distribution and, consequently, the reactivity of the molecule (Botta et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are influenced by their molecular structure. Detailed physical characterization is essential for understanding the material's behavior in different solvents and conditions, which is critical for its application in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar molecules have shown how substitutions on the pyrimidinone and pyridazinone rings affect their chemical behavior, which is crucial for designing compounds with desired reactivity and stability (Udupa, 1982).

Scientific Research Applications

Antimicrobial Activity

A series of pyrimidinones, oxazinones, and their derivatives, potentially including 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, have been synthesized for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to conventional drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis and Structural Analysis

The compound has been involved in studies focused on synthesis and structural analysis. For instance, research on transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes has been documented (Kolar et al., 1996).

Chemical Structure Elucidation

Studies have also been conducted on the complete structure analysis of complex products from cyclocondensation of arylhydrazomalononitriles, including clusters of protonated and unprotonated nitrogens, by using pulsed-field-gradient heteronuclear NMR techniques. Such research helps in elucidating the chemical structure of complex molecules like 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol (Pollesello & Nore, 2003).

Crystal Structure and Spectroscopic Studies

The compound has been a subject in the synthesis of new derivatives and their characterization through crystal structure and spectroscopic studies. These studies contribute to a better understanding of the molecular structure and properties of such compounds (Kalai et al., 2021).

Reaction Product Analysis

It has been identified in studies analyzing reaction products, such as in the case of a mesoionic pyridazinium sulfonate, revealing unexpected reaction products and rearrangements (Simonsen et al., 1994).

Antifungal and Antibacterial Activity

Research has been conducted on novel chromone-pyrimidine coupled derivatives, including their synthesis and antimicrobial analysis. This research explores the potential of these compounds, possibly including 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, in antimicrobial applications (Tiwari et al., 2018).

properties

IUPAC Name |

3-(4-methoxy-6-methylpyrimidin-2-yl)oxy-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-6-5-9(16-2)12-10(11-6)17-8-4-3-7(15)13-14-8/h3-5H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQIJWZAJIBDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2=NNC(=O)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Methoxy-6-methylpyrimidin-2-yl)oxy]pyridazin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)